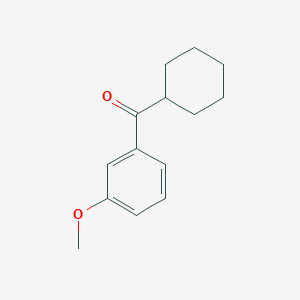

Cyclohexyl 3-methoxyphenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexyl 3-methoxyphenyl ketone (CMPK) is a cyclic ketone with a molecular weight of 172.24 g/mol. CMPK is a colorless liquid that has a faint, sweet odor and is soluble in water and organic solvents. It is a versatile chemical compound that has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in a variety of chemical reactions, and as a building block for the synthesis of more complex molecules. CMPK is also used in the laboratory for the study of various biochemical and physiological processes.

Scientific Research Applications

Enantioselective Mannich-type Reactions

Cyclohexyl 3-methoxyphenyl ketone is involved in enantioselective Mannich-type reactions. For instance, reactions of cyclohexanone and related ketones with N-p-methoxyphenyl-protected imines of arylaldehydes catalyzed by 3-pyrrolidinecarboxylic acid in the presence of potassium carbonate yield anti-isomers of Mannich products with high diastereo- and enantioselectivities. The addition of potassium carbonate improves the enantioselectivities of these reactions, expanding the scope for producing products with high enantioselectivity (Garg & Tanaka, 2020).

Hydrogenation and Oxidation Processes

Ionic Hydrogenation of Unsaturated Ketones

This compound undergoes ionic hydrogenation in the presence of aluminum halides. For example, various unsaturated ketones react with cyclohexane in the presence of excess aluminum chloride or aluminum bromide at room temperature to form corresponding saturated ketones with high yields. This demonstrates the compound's role in facilitating chemical transformations (Koltunov, Repinskaya & Borodkin, 2001).

Catalytic Applications

Catalysis in Oxidation Reactions

The compound is useful in catalysis for oxidation reactions. For instance, boehmite-supported iron tetra(p-methoxylphenyl) porphyrin catalysts significantly promote the aerobic oxidation of cyclohexane. The catalyst, containing electron-donating groups (methoxyl), can be reused effectively for multiple cycles, offering an industrially relevant application in chemical transformations (Fan et al., 2013).

Photochemical Reactions

Stereoselective Photochemical Reactions

Cyclohexyl phenyl ketone (a compound structurally similar to this compound) undergoes stereoselective photochemical reactions within chiral lyotropic liquid crystals. This showcases the compound's potential in inducing chiral photochemical transformations and its applicability in synthesizing optically active compounds (Yang et al., 2013).

Safety and Hazards

Future Directions

While specific future directions for Cyclohexyl 3-methoxyphenyl ketone are not mentioned in the search results, there is a general interest in the development of novel catalytic methods for nucleophilic substitutions, which are fundamental transformations involving ketones . These developments could potentially lead to more versatile and sustainable approaches for transformations involving compounds like this compound .

properties

IUPAC Name |

cyclohexyl-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAHXULHWQCQLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642585 |

Source

|

| Record name | Cyclohexyl(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898792-05-7 |

Source

|

| Record name | Cyclohexyl(3-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.